5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine
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Overview
Description
5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NOS. It is known for its unique structural features, including a cyclopropoxy group, an isopropyl group, and a methylthio group attached to a pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are generally applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-isopropyl-2-(methylthio)pyridine: This compound has a similar structure but differs in the position of the isopropyl and methylthio groups.
3-Cyclopropoxy-2-isopropyl-5-(methylthio)pyridine: Another similar compound with different positional isomers.
Uniqueness
5-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-methylsulfanyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)12-11(15-3)6-10(7-13-12)14-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
VYNUURFIGREXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)SC |
Origin of Product |
United States |
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